5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one
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Overview
Description
This complex compound has the following chemical formula:
C30H52O
with a molecular weight of approximately 428.73 g/mol . It belongs to the class of cyclopenta[a]phenanthrenes and contains several functional groups, including hydroxyl and methyl moieties.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details on the exact synthetic route, it typically starts from simpler precursors and undergoes multiple transformations to yield the final product.
Industrial Production: In industrial settings, the compound may be produced through large-scale chemical processes. These processes often optimize yield, efficiency, and safety. proprietary information regarding industrial production methods may not be readily available.
Chemical Reactions Analysis
Reactivity: The compound can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction of the keto group (1-oxo) can yield a hydroxyl group.
Substitution: Substitution reactions may occur at the hydroxyl or methyl positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.
Major Products: The specific products formed depend on reaction conditions and regioselectivity. Detailed experimental data would be needed to identify major products.
Scientific Research Applications
Chemistry:
Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Functional Group Manipulation: Researchers use it to study reactions involving hydroxymethyl and keto groups.
Pharmacology: Investigating its potential as a drug candidate due to its structural features.
Metabolism: Understanding its metabolic fate in living organisms.
Fine Chemicals: Used in the production of specialty chemicals.
Natural Product Derivatives: It may be a precursor for natural product synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed mechanistic studies are scarce, and further research is needed.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related cyclopenta[a]phenanthrenes. Its unique structure and functional groups distinguish it from other compounds in this class.
Properties
IUPAC Name |
5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31-32,34H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHUVBZFHPPSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)CCC5O)C)O)O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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